molecular formula C13H17NO2 B12584741 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 267235-53-0

6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12584741
CAS No.: 267235-53-0
M. Wt: 219.28 g/mol
InChI Key: FSCRKAJRUVRIAU-JTQLQIEISA-N
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Description

6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes an oxazolidine ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by the introduction of the cyclohexadienone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Utilizing cyclization reactions to form the oxazolidine ring.

    Aldol Condensation: Employing aldol condensation reactions to introduce the cyclohexadienone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-[(4S)-4-benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: A similar compound with a benzyl group instead of the 2-methylpropyl group.

    6-[(4S)-4-(2-ethylhexyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: Another similar compound with a different alkyl group.

Uniqueness

The uniqueness of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one lies in its specific structural features, which confer distinct chemical properties and potential applications. The presence of the 2-methylpropyl group and the oxazolidine ring contribute to its unique reactivity and interactions with other molecules.

Properties

CAS No.

267235-53-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C13H17NO2/c1-9(2)7-10-8-16-13(14-10)11-5-3-4-6-12(11)15/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1

InChI Key

FSCRKAJRUVRIAU-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2O

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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